molecular formula C19H24FN5O3S2 B11318812 N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

Cat. No.: B11318812
M. Wt: 453.6 g/mol
InChI Key: VWBUREPICXPLAG-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a triazole ring, and a methanesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the methanesulfonamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H24FN5O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C19H24FN5O3S2/c1-3-10-24-17(13-25(30(2,27)28)16-8-6-15(20)7-9-16)21-22-19(24)29-14-18(26)23-11-4-5-12-23/h3,6-9H,1,4-5,10-14H2,2H3

InChI Key

VWBUREPICXPLAG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=NN=C(N1CC=C)SCC(=O)N2CCCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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